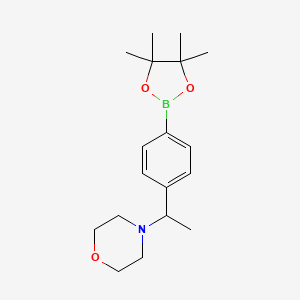![molecular formula C12H11NO3S B1511049 Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate CAS No. 473538-10-2](/img/structure/B1511049.png)
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Descripción general
Descripción
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate (MHTB) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. MHTB is a versatile compound that can be used in a variety of ways, from acting as a reagent in organic synthesis to being used as a catalyst in biochemical reactions. It is also known for its ability to act as a chelating agent, which makes it a valuable tool for scientists studying metal-catalyzed reactions. The versatility of MHTB makes it a useful compound for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Drug Discovery Applications
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate and its derivatives are pivotal in the synthesis of new compounds with potential applications in drug discovery. For example, the work by Durcik et al. (2020) outlines an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are considered new building blocks in drug discovery, offering possibilities to explore chemical space around molecules studied as ligands for targeted therapies (Durcik et al., 2020).
Materials Science and Liquid Crystal Research
In materials science, methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate derivatives have been used to design and synthesize novel materials with unique properties. Balagurusamy et al. (1997) described the synthesis and characterization of spherical supramolecular dendrimers that self-organize in a novel thermotropic cubic liquid-crystalline phase. This research has implications for the development of new materials with specific optical and electronic properties (Balagurusamy et al., 1997).
Chemical Sensing and Environmental Monitoring
Compounds derived from methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate have been explored for their potential as chemical sensors. Ma et al. (2013) reported on novel anion sensors that show spectroscopic and colorimetric properties for fluoride sensing. These molecules possess a structure that allows for strong intramolecular hydrogen bonding, making them effective for sensing applications, particularly in environmental monitoring (Ma et al., 2013).
Advanced Material Synthesis
The synthesis of advanced materials utilizing these derivatives also extends to the creation of coordination polymers with potential applications in photoluminescence. Wang et al. (2012) synthesized a 2D cadmium(II) coordination polymer based on an in-situ synthesized tetrazole derivative ligand, demonstrating the compound's strong blue emission with potential applications in optoelectronic devices (Wang et al., 2012).
Exploration of Molecular Structures
Investigations into molecular structures and phase transitions of materials containing methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate derivatives have been conducted to understand their properties under various conditions. Johnstone et al. (2010) studied the impact of pressure on inducing phase transitions in crystals, providing insight into the structural dynamics of these compounds (Johnstone et al., 2010).
Propiedades
IUPAC Name |
methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-3-8(5-9)11-13-10(6-14)7-17-11/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVOUCLHCAJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741107 | |
| Record name | Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
CAS RN |
473538-10-2 | |
| Record name | Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

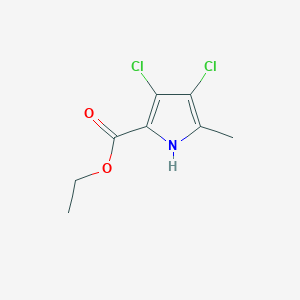
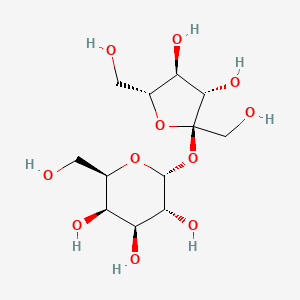
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine](/img/structure/B1510971.png)


![Ethyl 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B1510986.png)
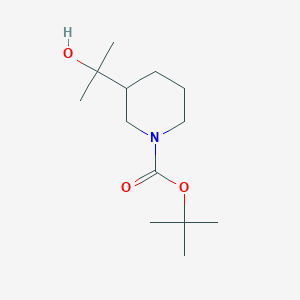
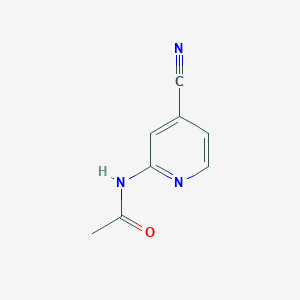
![1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine](/img/structure/B1510994.png)
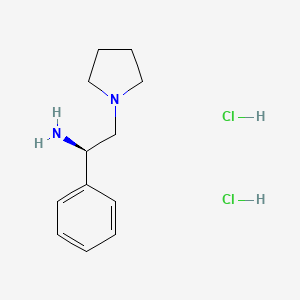
![2-Tert-butyl-4-chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1510996.png)
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-hydroxypropan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510999.png)
